(4E, 8Z)-Sphingadienine-C18-1-phosphate
CAS No.:
Cat. No.: VC18549117
Molecular Formula: C22H31BO3
Molecular Weight: 354.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31BO3 |
|---|---|
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | [4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid |
| Standard InChI | InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3 |
| Standard InChI Key | RMRCIVRUPYKICR-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
S1P-d18:2 is a sphingoid base phosphate with the molecular formula C₁₈H₃₆NO₅P and a molecular weight of 377.46 g/mol . The structure comprises:
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An 18-carbon chain with 4E (trans) and 8Z (cis) double bonds.
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A primary amine group at position 2.
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Hydroxyl groups at positions 1 and 3.
The stereochemistry and double bond positions confer distinct biophysical properties, enabling interactions with lipid bilayers and signaling receptors .
Synthesis and Biosynthesis
S1P-d18:2 is derived from sphingosine through enzymatic modifications:
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Desaturation: Fatty acid desaturase 3 (FADS3) introduces the 8Z double bond into sphingosine.
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Phosphorylation: Sphingosine kinases (SphK1/SphK2) phosphorylate the 1-hydroxyl group, yielding the bioactive phosphate form .
Industrial synthesis often employs large-scale enzymatic reactions optimized for yield and purity, though detailed protocols remain proprietary.
Biological Roles and Mechanisms
Cellular Signaling and Inflammation
S1P-d18:2 modulates inflammatory pathways by:
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Inhibiting pro-inflammatory cytokines: At concentrations as low as 2.5 μM, it suppresses TNF-α- and LPS-induced IL-8 and E-selectin expression in human endothelial cells .
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Regulating immune cell trafficking: It interacts with S1P receptors (S1PR1–5) to influence lymphocyte migration and vascular stability .
Key finding: Anti-inflammatory effects occur at concentrations 10-fold lower than those affecting cell viability (LDH/WST-1 assays) .
Skin Barrier Function
Dietary glucosylceramides are hydrolyzed to S1P-d18:2 in the intestine, which:
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Activates PPARγ: Upregulates genes for de novo ceramide synthesis (e.g., SPTLC2, CERS3) .
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Enhances keratinocyte differentiation: Increases ceramide production in 3D human skin models by 30–40%, improving transepidermal water loss (TEWL) .
Analytical Methods and Biomarker Applications
Quantification via LC-MS/MS
A validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method enables precise measurement:
| Parameter | Value (S1P-d18:2) | Value (C17-S1P internal standard) |
|---|---|---|
| Precision (RSD%) | 1.52–3.16 | 1.40–2.26 |
| Recovery (%) | 80–98 | 88–95 |
| Linearity (ng/mL) | 25–480 | 25–480 |
Data sourced from multicenter trials involving 1,408 serum/plasma samples .
Preanalytical Quality Control
S1P-d18:2 serves as a biomarker for blood sample integrity:
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Cutoff values: Plasma (≤0.085 μg/mL), serum (≤0.154 μg/mL) .
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Robustness: Unaffected by disease states (hepatocellular carcinoma, sepsis) or metabolic stress (exercise) .
Agricultural and Plant Biology Applications
Drought Resistance in Plants
In Arabidopsis thaliana, S1P-d18:2:
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Activates abscisic acid (ABA) signaling: Triggers stomatal closure via GPCR-mediated Ca²⁺ influx .
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Enhances sphingosine kinase activity: Membrane-associated SphK phosphorylates 4,8-sphingadienine with a Kₘ of 8.4 μM .
Pharmacokinetics and Absorption
Intestinal Uptake
In rats, S1P-d18:2 is absorbed via:
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